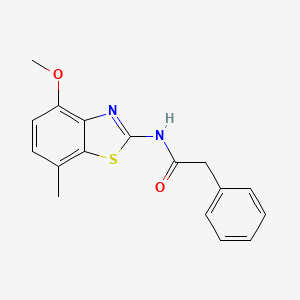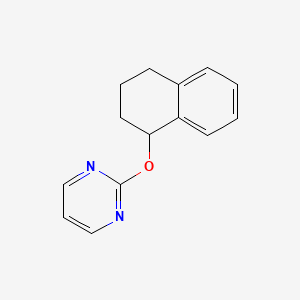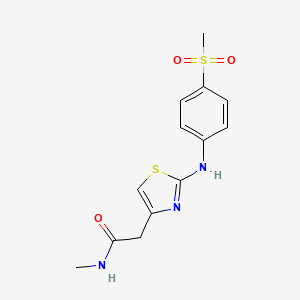
N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide” is a compound that has been studied for its potential biological activities . It has been synthesized as part of a series of benzimidazole derivatives, where a 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position . These compounds have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .
Synthesis Analysis
The compound was synthesized as part of a series of benzimidazole derivatives . The synthesis involved the attachment of a 4-(methylsulfonyl) phenyl pharmacophore via its C-2 position . The synthesized compounds were evaluated in vitro as COX-1/COX-2 inhibitors .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. This research aimed to develop versatile compounds through reactions leading to derivatives with promising antibacterial and antifungal activities (Darwish et al., 2014).
Carbonic Anhydrase Inhibitory Action
Another research explored the inhibitory action of sulfonamide derivatives on human carbonic anhydrase isoforms. These compounds demonstrated low nanomolar inhibition values, suggesting potential applications in treating diseases such as cancer, obesity, and glaucoma (Carta et al., 2017).
Antimalarial and COVID-19 Drug Applications
The reactivity of N-(phenylsulfonyl)acetamide derivatives was investigated for antimalarial activity and potential use as COVID-19 drugs. These studies utilized computational calculations and molecular docking to identify compounds with promising activity profiles (Fahim & Ismael, 2021).
Glutaminase Inhibitors for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlighted the synthesis and evaluation of compounds for cancer therapy. These analogs were investigated for their ability to attenuate the growth of human lymphoma cells in vitro and in vivo, demonstrating the potential for therapeutic applications (Shukla et al., 2012).
Anticonvulsant Agents
A study on the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety for anticonvulsant activity revealed several compounds offering protection against convulsions. This research signifies the exploration of sulfonamide derivatives for neurological applications (Farag et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of biological activities.
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that N-methyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with thiazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-methyl-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-14-12(17)7-10-8-20-13(16-10)15-9-3-5-11(6-4-9)21(2,18)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQNCUYQOCUMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)
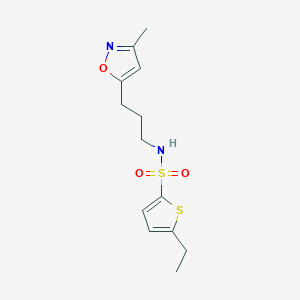
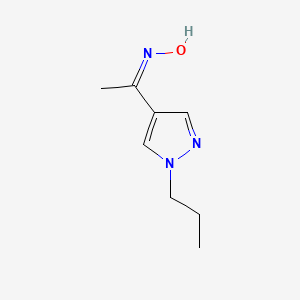
![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)
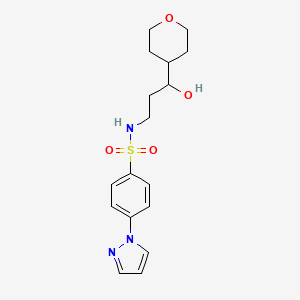
![3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363971.png)
![4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363972.png)
![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)
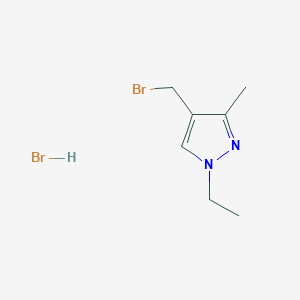
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)

![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)
